7-(2-phenylethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido-triazolo-pyrimidinone class, characterized by a fused heterocyclic core with a trifluoromethyl group at position 2 and a 2-phenylethyl substituent at position 5. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenylethyl moiety may influence receptor binding or solubility. Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous derivatives exhibit diverse biological activities, including anti-ulcer (e.g., compound 3 in ) and antimicrobial effects (e.g., ) .
Properties
IUPAC Name |
11-(2-phenylethyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O/c18-17(19,20)15-22-16-21-10-12-13(25(16)23-15)7-9-24(14(12)26)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXKGBYXVLAWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The trifluoromethyl and phenylethyl groups in the target compound likely increase logP compared to analogues with furylmethyl () or amino groups () .
- Synthetic Complexity : The phenylethyl group may require multi-step alkylation, whereas furylmethyl or nitrophenyl derivatives () are synthesized via simpler SNAr or Suzuki couplings .
- Bioactivity Potential: Nitrophenyl and trifluoromethyl groups in related compounds correlate with antimicrobial and anti-ulcer activities .
Comparison with Non-Congeneric Heterocyclic Systems
Pyrazolo[1,5-a]pyrimidines ()
- Structure : Replace pyrido-triazolo core with pyrazolo-pyrimidine.
- Properties : Fluorinated derivatives (e.g., 7-trifluoromethylpyrazolo[1,5-a]pyrimidines) show enhanced metabolic stability and kinase inhibition .
- Synthesis : Efficiently prepared via SNAr and Suzuki couplings, unlike the target compound’s likely multi-component pathway .
Thieno-Fused Bicyclic Compounds ()
- Structure: Thieno[2,3-b]pyridin-4(7H)-one fused with triazolo-pyrimidinone.
- Properties : Broader π-conjugation may improve photophysical properties but reduce solubility compared to the target compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
